4-Bromo-2-methyl-1,8-naphthyridine
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Overview
Description
4-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a bromine atom at the 4th position and a methyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-methyl-1,8-naphthyridine are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which have been found to exhibit diverse biological activities . .
Result of Action
The molecular and cellular effects of This compound As a 1,8-naphthyridine derivative, it may exhibit biological activities similar to other compounds in this class . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 2-methyl-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various naphthyridine derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methyl-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer, antibacterial, and antiviral agents.
Materials Science: The compound is used in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,8-naphthyridine: Lacks the bromine atom at the 4th position.
4-Chloro-2-methyl-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine.
1,8-Naphthyridine: The parent compound without any substituents.
Uniqueness
4-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
4-bromo-2-methyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUMFPOOSCXFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824203-20-4 |
Source
|
Record name | 4-bromo-2-methyl-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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